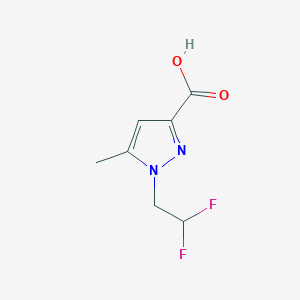

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHNVFLWZWOFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into a pyrazole ring. One common method includes the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as formic acid or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The difluoroethyl group can be oxidized to form difluoromethyl ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Difluoromethyl ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substitution at the Ethyl Group

Key Observations :

- Acidity: The difluoroethyl group may increase the carboxylic acid’s acidity compared to non-fluorinated analogs, influencing solubility and binding interactions.

Substituent Variations on the Pyrazole Ring

Key Observations :

- Trifluoromethyl vs. Difluoroethyl : The trifluoromethyl group (CF₃) in analogs like CAS 1006340-71-1 is more electron-withdrawing than difluoroethyl, altering electronic density and reactivity .

Biological Activity

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 943107-51-5) is a fluorinated organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and agrochemical applications. The unique properties imparted by the difluoroethyl group enhance its reactivity and stability, making it a candidate for further biological investigations.

- Molecular Formula : C7H8F2N2O2

- Molecular Weight : 190.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The difluoroethyl group enhances binding affinity, potentially modulating enzyme activity and affecting signal transduction pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity, including:

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties against various bacterial strains. For example, it has been studied for its effectiveness against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory cytokines in cell cultures, suggesting a role in reducing inflammation.

Case Studies

-

Anticancer Activity : A study focused on the compound's effects on cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests potential use as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis via caspase activation HeLa 15.0 Cell cycle arrest at G2/M phase - Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and oxidative markers.

Comparative Studies

Comparative studies with similar compounds highlight the unique profile of this compound:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Enhanced metabolic stability due to difluoroethyl group |

| 1-(2,2-Difluoroethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Moderate antimicrobial | Less stability compared to pyrazole-3-carboxylic acid |

| 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Limited biological data | Different substitution pattern impacting reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with difluoromethylated precursors (e.g., difluoroacetic acid derivatives) and pyrazole intermediates. Key steps include:

- Cyclization : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core .

- Difluoroethylation : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or coupling reactions .

- Carboxylation : Oxidation or hydrolysis of ester groups to yield the carboxylic acid moiety .

Purification Challenges : Residual solvents, unreacted precursors, and byproducts (e.g., regioisomers) require gradient elution chromatography (silica gel or reverse-phase) and recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., distinguishing 1,3- vs. 1,5-regioisomers). The difluoroethyl group shows characteristic splitting patterns () .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., unhydrolyzed esters) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, COX-2) using fluorogenic substrates to measure IC values. Fluorinated pyrazoles often enhance binding via hydrophobic/electrostatic interactions .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

- Solubility and Stability : Measure logP (octanol/water) and pH-dependent stability using HPLC-UV .

Advanced Research Questions

Q. How can conflicting bioactivity data in SAR studies be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Conformational Flexibility : Use molecular dynamics (MD) simulations to analyze ligand-receptor binding modes. For example, the difluoroethyl group’s rotational barriers may affect binding kinetics .

- Metabolic Interference : Perform metabolite profiling (LC-MS/MS) to identify active/inactive metabolites in hepatic microsomes .

- Counterion Effects : Compare activity of free acids vs. sodium/potassium salts, as carboxylate ionization impacts membrane permeability .

Q. What strategies improve yield in large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(PPh) with cheaper catalysts (e.g., CuI) for coupling steps, reducing heavy metal waste .

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., cyclization) improve temperature control and scalability .

- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .

Q. How does fluorination at the 2,2-difluoroethyl position influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of adjacent protons (e.g., pyrazole N-H) and stabilize intermediates via inductive effects.

- DFT Calculations : Compute electrostatic potential maps to predict sites for electrophilic/nucleophilic attacks .

- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution reactions .

Q. What analytical techniques address challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., aliphatic byproducts) using evaporative light scattering detection .

- ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) at ppm levels .

- 2D NMR : Resolve overlapping signals from regioisomers using H-C HSQC .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational docking predictions and experimental binding affinities?

- Methodological Answer :

- Force Field Limitations : Validate docking results with QM/MM simulations to account for fluorine’s van der Waals radius and polarization effects .

- Protonation States : Adjust ligand/receptor protonation states (e.g., carboxylate vs. carboxylic acid) in docking software to match physiological pH .

- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding poses .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.